molecular formula C17H13F3N4O2 B12214014 N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B12214014
M. Wt: 362.31 g/mol
InChI Key: UABKRFXKHZMVJL-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups, a hydroxy group on the quinoline ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Quinoline Ring Formation: The quinoline ring is constructed via a Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of quinoline amines.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-8-methyl-4-oxo-1H-quinoline-3-carboxamide
  • N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-8-methylquinoline-3-carboxamide

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties are desirable for drug development.

Properties

Molecular Formula

C17H13F3N4O2

Molecular Weight

362.31 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H13F3N4O2/c1-8-6-9(2)23-16(22-8)24-15(26)11-7-21-13-10(14(11)25)4-3-5-12(13)17(18,19)20/h3-7H,1-2H3,(H,21,25)(H,22,23,24,26)

InChI Key

UABKRFXKHZMVJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F)C

Origin of Product

United States

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